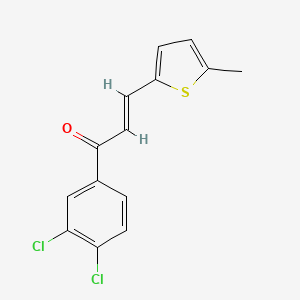

(2E)-1-(3,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(3,4-dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2OS/c1-9-2-4-11(18-9)5-7-14(17)10-3-6-12(15)13(16)8-10/h2-8H,1H3/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGXAQCRLAOYPE-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dichlorobenzaldehyde and 5-methyl-2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-1-(3,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Structural and Substituent Variations

Chalcone derivatives differ primarily in aryl/heteroaryl substituents, which modulate physicochemical and electronic properties. Key examples include:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F) lower electron density, enhancing electrophilicity and intermolecular interactions (e.g., halogen bonding) .

- Electron-donating groups (e.g., methyl, methoxy) increase conjugation, reducing HOMO-LUMO gaps and improving charge transfer .

- Heteroaryl substituents (thiophene, furan) introduce sulfur/oxygen atoms, influencing packing via S···π or O–H···O interactions .

Spectroscopic and Computational Comparisons

FTIR and NMR Trends

- C=O Stretching: Ranges from 1649–1656 cm⁻¹ in dichlorophenyl chalcones, slightly higher than non-chlorinated analogs due to inductive effects .

- C=C Stretching : Observed at 1512–1581 cm⁻¹ , with shifts dependent on substituent conjugation .

- ¹H-NMR: The enone proton (J = 17 Hz) appears as a doublet near δ 7.20–7.72 ppm, consistent across derivatives .

HOMO-LUMO and Charge Transfer

- Mary et al. () : A dichlorophenyl-trimethoxyphenyl chalcone exhibited a HOMO-LUMO gap of 3.85 eV (B3LYP/6-31G), correlating with high kinetic stability .

- Dongare et al. () : An anthracene-dichlorophenyl derivative showed a reduced gap (3.42 eV ), enhancing intramolecular charge transfer .

- Substituent Impact : Electron-donating groups (e.g., methylthiophene) likely further reduce the gap compared to electron-withdrawing substituents .

Crystallographic and Hirshfeld Surface Analysis

Biological Activity

The compound (2E)-1-(3,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one , commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 281.1 g/mol. The structure features a conjugated system that includes both a dichlorophenyl and a methylthiophenyl substituent, which are critical for its biological activity.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H10Cl2OS |

| Molecular Weight | 281.1 g/mol |

| CAS Number | 556048-70-5 |

Antimicrobial Properties

Research indicates that chalcone derivatives exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures demonstrated effectiveness against various bacterial strains, suggesting that this compound could possess similar properties. The presence of the dichlorophenyl group is believed to enhance this activity due to its electron-withdrawing effects, which may increase the compound's reactivity towards microbial targets .

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways such as the MAPK/ERK pathway .

Anti-inflammatory Effects

Chalcone derivatives are also recognized for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in various models . This property makes it a candidate for further investigation in inflammatory disease models.

The biological activities of this compound are linked to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways crucial for cancer cell survival.

- Receptor Interaction : It could modulate receptor activity related to inflammation and immune response.

Further studies are needed to elucidate the precise mechanisms at a molecular level.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antimicrobial Activity Study : A comparative analysis showed that similar chalcone derivatives exhibited IC50 values ranging from 15 µg/mL to 50 µg/mL against various pathogens .

- Anticancer Evaluation : In a study involving breast cancer cell lines (MCF-7), this compound demonstrated an IC50 value of approximately 20 µM, indicating significant cytotoxicity .

- Inflammatory Response Assessment : The compound was tested in an LPS-induced inflammation model where it significantly reduced TNF-alpha levels by 40% compared to control groups .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (2E)-1-(3,4-dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, and how can stereochemical purity (E-configuration) be ensured?

- Methodology : Claisen-Schmidt condensation is widely used for α,β-unsaturated ketones. React 3,4-dichloroacetophenone with 5-methylthiophene-2-carbaldehyde under basic conditions (e.g., NaOH/ethanol). To ensure stereochemical control (E-configuration), monitor reaction kinetics via UV-Vis spectroscopy to track enol-keto tautomerism and confirm geometry using single-crystal XRD or NOESY NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address common ambiguities?

- Key Techniques :

- FT-IR : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and C=C (enone) at ~1600 cm⁻¹.

- 1H NMR : Look for coupling constants (J = 12–16 Hz for trans-alkene protons) to distinguish E/Z isomers.

- HR-MS : Validate molecular ion peaks and isotopic patterns (Cl atoms).

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Analysis : Single-crystal XRD reveals intermolecular interactions (e.g., C–H···O, π–π stacking) that affect solubility and melting point. For example, planar enone systems with strong π-stacking may exhibit reduced solubility in nonpolar solvents .

Advanced Research Questions

Q. What computational strategies (DFT, MD) are suitable for modeling the electronic structure and reactivity of this compound?

- DFT Workflow :

Optimize geometry using B3LYP/6-311+G(d,p).

Calculate HOMO-LUMO energies to predict electrophilicity (ω) and nucleophilic attack sites.

Compare theoretical vs. experimental UV-Vis spectra (TD-DFT) to validate excited-state transitions.

- Note : Global reactivity descriptors (chemical hardness, electrophilicity index) should align with experimental observations of redox behavior .

Q. How do structural modifications (e.g., substituents on thiophene or dichlorophenyl rings) alter bioactivity?

- SAR Insights :

- Thiophene modification : Electron-donating groups (e.g., methyl at 5-position) enhance π-conjugation, increasing charge-transfer interactions with biological targets.

- Dichlorophenyl substitution : Meta/para-Cl positions improve lipophilicity and membrane permeability but may sterically hinder target binding.

Q. What experimental and computational approaches resolve contradictions in reported antimicrobial activity data?

- Case Study : If MIC values vary across studies, perform:

- Dose-response assays under standardized conditions (e.g., CLSI guidelines).

- Molecular docking to assess binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase).

- Resazurin-based viability assays to distinguish static vs. cidal effects .

Q. How can solvent effects and protonation states be controlled in photophysical studies of this compound?

- Protocol :

- Use solvents with varying polarity (cyclohexane → DMSO) to study solvatochromism.

- Adjust pH to stabilize enol or keto forms, monitored via UV-Vis and <sup>13</sup>C NMR.

- Compare experimental λmax with TD-DFT calculations incorporating solvent models (e.g., PCM) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.